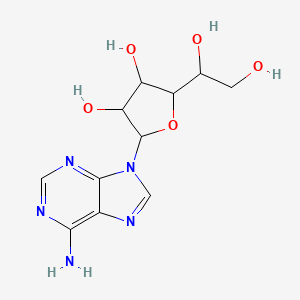

9-(beta-D-glucofuranosyl)adenine

Description

Structure

3D Structure

Properties

CAS No. |

10279-89-7 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

InChI Key |

JNSNEXAWGVQGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Origin of Product |

United States |

Molecular and Cellular Recognition of 9 Beta D Glucofuranosyl Adenine Analogs

Interactions with Nucleoside Transport Systems in Cellular Environments

The entry of nucleoside analogs into cells is a critical first step, mediated by specialized nucleoside transporter (NT) proteins. The substrate specificity of these transporters can significantly influence the compound's biological activity and potential for resistance.

Analogs like Vidarabine (B1017) and Fludarabine (B1672870) are recognized and transported by these systems. For instance, in the protozoan parasite Trypanosoma brucei, the P2 nucleoside transporter is the primary route of uptake for many adenosine (B11128) analogs. However, some analogs, such as adenine (B156593) arabinoside (ara-A), are transported by the P1 nucleoside transporter, a characteristic that can help circumvent drug resistance mechanisms linked to mutations in the P2 transporter.

Substrate Specificity of Nucleoside-Metabolizing Enzymes

Once inside the cell, nucleoside analogs are subject to the action of various enzymes that can either activate them through phosphorylation or catabolize them, rendering them inactive.

Phosphorylation to the monophosphate form by adenosine kinase (ADK) is often the rate-limiting step for the activation of adenosine analogs. nih.govnih.gov This conversion is essential for their subsequent conversion to di- and triphosphate forms, which are the active moieties that interfere with nucleic acid synthesis.

The efficiency of an analog as a substrate for ADK can vary significantly between species. For example, 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (FANA-A) is a more efficient substrate for the T. brucei adenosine kinase than for the human enzyme, which contributes to its selective toxicity against the parasite. Once phosphorylated, the active triphosphate form, F-ara-ATP, accumulates in cells and inhibits nucleic acid synthesis. nih.gov

Table 1: Adenosine Kinase Substrate Specificity for Adenosine Analogs

| Analog | Organism/Enzyme | Observation | Reference |

|---|---|---|---|

| FANA-A | Trypanosoma brucei | Higher catalytic efficiency (kcat/Km) compared to human ADK. | nih.gov |

| Ara-A | General | Acts as a prodrug requiring phosphorylation by cellular enzymes. | labclinics.com |

This table is interactive. Click on the headers to sort.

Adenosine deaminase (ADA) converts adenosine and some of its analogs to their corresponding inosine (B1671953) forms, which often have reduced or no biological activity. The susceptibility of an analog to deamination is a critical determinant of its efficacy. Vidarabine (ara-A) is readily deaminated by ADA, which can limit its therapeutic window; therefore, it is often co-administered with an ADA inhibitor. nih.gov

In contrast, modifications to the analog structure can confer resistance to deamination. For example, certain 2',3'- or 3',5'-di-O-acyl derivatives of ara-A show resistance to adenosine deaminase. nih.gov Similarly, some steroid-phosphoryl conjugates of ara-A are also resistant to hydrolysis by ADA. nih.gov

Another class of enzymes, glycosylases such as S-adenosylhomocysteine hydrolase, can also interact with these analogs. Ara-A has been shown to be a substrate for S-adenosylhomocysteine hydrolase, which converts it to adenine and can lead to the enzyme's inactivation. nih.gov

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of nucleosides to yield the free purine base and a sugar-1-phosphate. wikipedia.orgnih.govrcsb.org The interaction of adenosine analogs with PNP is crucial, as cleavage leads to inactivation.

Resistance to phosphorolysis by PNP is a desirable trait for many therapeutic nucleoside analogs. For instance, adenine arabinoside (ara-A) and its fluorinated counterpart FANA-A are poor substrates for methylthioadenosine phosphorylase (a type of PNP) in T. brucei, which preserves their intracellular concentration and enhances their antitrypanosomal activity. nih.gov In contrast, some non-conventional analogs, such as 3-(β-D-ribofuranosyl)adenine, can act as substrates for mammalian PNP. nih.gov

Recognition and Processing by Nucleic Acid Polymerases (e.g., RNA Polymerases)

The triphosphate forms of adenosine analogs are the active molecules that compete with endogenous nucleoside triphosphates (like dATP and ATP) for incorporation by nucleic acid polymerases.

The triphosphate derivative of Vidarabine, ara-ATP, is a known inhibitor of DNA synthesis. It competes with deoxyadenosine (B7792050) 5'-triphosphate (dATP) and inhibits the activity of various DNA polymerases. labclinics.com

The fluorinated analog F-ara-A, after conversion to F-ara-ATP, demonstrates a broader spectrum of action. It inhibits not only DNA synthesis but also RNA synthesis. nih.govnih.gov In isolated nuclei, F-ara-ATP was found to suppress the activity of RNA polymerases I, II, and III, with the most significant inhibition directed towards RNA polymerase II. nih.gov The analog 9-beta-D-arabinofuranosyl-6-mercaptopurine has also been shown to bind to the elongation subsite of RNA polymerase II. nih.gov

Incorporation into Nascent Nucleic Acid Structures (DNA or RNA)

Beyond mere inhibition of polymerases, many adenosine analogs can be incorporated into growing DNA and RNA chains, leading to chain termination and cellular dysfunction.

Vidarabine (ara-A) is incorporated into DNA, where it can act as a chain terminator, although its primary action is often considered to be the inhibition of DNA polymerase. labclinics.com Research on HL-60 cells showed that ara-A incorporates into DNA but not RNA. nih.gov

In a notable contrast, its fluorinated analog, F-ara-A, is incorporated into both DNA and RNA. nih.govnih.gov This dual incorporation is a unique feature compared to ara-A. When incorporated into RNA, particularly poly(A)+ RNA, F-ara-A monophosphate is predominantly found at the 3'-terminus of the RNA chain. nih.gov This leads to premature termination of the RNA transcript, impairing its function as a template for protein synthesis and contributing significantly to the compound's cytotoxicity. nih.gov

Table 2: Nucleic Acid Incorporation of Adenosine Analogs

| Analog | Nucleic Acid Target | Consequence of Incorporation | Reference |

|---|---|---|---|

| Vidarabine (ara-A) | DNA | Chain termination, inhibition of DNA synthesis. | labclinics.comnih.gov |

This table is interactive. Click on the headers to sort.

Impact on Endogenous Cellular Metabolic Networks, with a Focus on Purine Salvage Pathways

The introduction of exogenous nucleoside analogs into a cellular system can significantly influence the intricate network of endogenous metabolic pathways. The primary route for the metabolic activation and integration of many nucleoside analogs is the purine salvage pathway. This pathway is a crucial cellular recycling system that reclaims purine bases and nucleosides from the degradation of nucleic acids and from extracellular sources, converting them into valuable nucleotides.

The core of the purine salvage pathway involves two key enzymes: adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.comwpmucdn.com APRT specifically catalyzes the conversion of adenine to adenosine monophosphate (AMP), while HGPRT is responsible for the conversion of hypoxanthine (B114508) and guanine (B1146940) into inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively. These reactions utilize 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. mdpi.comresearchgate.net The resulting nucleotides (AMP, IMP, and GMP) are fundamental for the synthesis of DNA and RNA, cellular energy metabolism (in the form of ATP and GTP), and various signaling processes. msdmanuals.com

The interaction of a nucleoside analog like 9-(beta-D-glucofuranosyl)adenine with this pathway would theoretically depend on its ability to be recognized and processed by the enzymes of purine metabolism. For an adenosine analog to exert a significant effect through the salvage pathway, it would typically need to be a substrate for adenosine kinase to be phosphorylated into its monophosphate form, or for other enzymes that could metabolize it.

Research on various adenosine analogs has demonstrated a wide range of interactions with these metabolic networks. For instance, some analogs are readily phosphorylated by cellular kinases, and their triphosphates can then compete with endogenous nucleotides, inhibiting key enzymes such as DNA polymerase and ribonucleotide reductase. researchgate.net Other analogs are resistant to degradation by enzymes like adenosine deaminase, which can increase their intracellular half-life and potential for metabolic integration or disruption. researchgate.net

The metabolic fate of an analog is also dependent on its transport into the cell. Purine nucleoside transporters, such as the P1 and P2 transporters in organisms like Trypanosoma brucei, play a critical role in the uptake of adenosine and its analogs. nih.gov The specific transporter utilized can influence the analog's intracellular concentration and subsequent metabolic impact.

While extensive research is available on many adenosine analogs, specific data detailing the direct interaction of this compound and its analogs with the key enzymes of the purine salvage pathway, such as APRT and HGPRT, is not extensively documented in the currently available scientific literature. The metabolic journey of this compound within the cell—whether it is a substrate for phosphorylation, its rate of incorporation into nucleic acids, or its inhibitory potential against key metabolic enzymes—remains an area requiring further investigation to be fully understood.

The following table outlines the key enzymes of the purine salvage pathway and their functions, which would be the primary points of interaction for an analog like this compound.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Role |

| Adenine Phosphoribosyltransferase | APRT | Adenine, PRPP | Adenosine Monophosphate (AMP) | Salvages adenine by converting it into a nucleotide, contributing to the cellular pool of adenylates. mdpi.comwpmucdn.com |

| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Hypoxanthine, Guanine, PRPP | Inosine Monophosphate (IMP), Guanosine Monophosphate (GMP) | Salvages hypoxanthine and guanine, crucial for the synthesis of inosinates and guanylates. mdpi.comwpmucdn.com |

| Adenosine Kinase | AK | Adenosine, ATP | Adenosine Monophosphate (AMP) | Phosphorylates adenosine to AMP, another route for salvaging adenosine. |

| Purine Nucleoside Phosphorylase | PNP | Inosine, Guanosine | Hypoxanthine, Guanine | Cleaves nucleosides to release the purine base, which can then be salvaged by HGPRT. mdpi.com |

| Adenosine Deaminase | ADA | Adenosine | Inosine | Deaminates adenosine to inosine, which can then be further metabolized. mdpi.com |

Structure Activity Relationship Sar Studies of 9 Beta D Glucofuranosyl Adenine Analogs

Conformational Analysis of the Glucofuranosyl Ring in Solution and Solid State

The three-dimensional structure of the furanose ring is a key determinant of the biological activity of nucleoside analogs. Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is inherently flexible, adopting a range of non-planar conformations. This conformational flexibility is crucial for its interaction with enzymes and receptors.

The conformation of the furanose ring is not static but exists as a dynamic equilibrium of various puckered forms. This dynamic behavior is best described by the concept of pseudorotation. gatech.edunih.govbohrium.com The conformation of the ring can be defined by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotational wheel (Figure 1) illustrates the continuous transition between different envelope (E) and twist (T) conformations.

The furanose ring typically favors one of two major conformational regions: the North (N) and South (S) conformations. For most nucleosides, the North conformation corresponds to a C3'-endo pucker, while the South conformation corresponds to a C2'-endo pucker. gatech.edu The energy barrier between these two states is relatively low, allowing for rapid interconversion in solution. The preferred conformation is influenced by factors such as the nature of the sugar, the substituents on the sugar ring, and the identity and orientation of the attached base.

The conformation of the furanose sugar plays a pivotal role in its recognition and processing by enzymes. gatech.edu For instance, DNA and RNA polymerases exhibit a high degree of stereoselectivity, and the sugar pucker of the incoming nucleotide is a critical determinant for its incorporation into a growing nucleic acid chain. A-form nucleic acids (like double-stranded RNA) typically feature C3'-endo sugar puckers, whereas B-form DNA predominantly has C2'-endo puckers.

The binding affinity and catalytic turnover of nucleoside analogs are thus highly dependent on their preferred sugar conformation. An analog that can readily adopt the conformation required by the enzyme's active site is more likely to be a potent inhibitor or substrate. For example, in the case of herpes simplex virus thymidine (B127349) kinase, the binding of substrates induces a significant conformational change in the enzyme, and the stability of the resulting complex is correlated with the binding affinity of the ligand.

Although direct evidence for 9-(β-D-glucofuranosyl)adenine is scarce, it is reasonable to infer that its interaction with enzymes such as kinases and polymerases would be similarly governed by the conformational preferences of its glucofuranosyl moiety. The larger 6'-hydroxymethyl group in the glucofuranosyl ring compared to the ribofuranosyl ring may impose steric constraints that influence the equilibrium of sugar puckers, thereby affecting its interaction with target enzymes.

Role of Hydroxyl Group Stereochemistry on Biochemical Interactions

The spatial arrangement of the hydroxyl groups on the furanose ring is a critical factor in determining the biochemical profile of a nucleoside analog. Changes in the stereochemistry at any of the chiral centers of the sugar can lead to dramatic differences in biological activity.

The anomeric configuration (α or β) at the C1' position is of fundamental importance for molecular recognition. The β-anomers of naturally occurring nucleosides are the substrates for most enzymes involved in nucleic acid metabolism. Consequently, synthetic nucleoside analogs are typically designed as β-anomers to mimic the natural substrates. While specific comparative studies on the anomers of 9-(β-D-glucofuranosyl)adenine are not available, research on other nucleoside analogs consistently demonstrates that the α-anomer is significantly less active or inactive compared to the β-anomer.

Similarly, the stereochemistry of the hydroxyl groups at other positions (C2', C3', and C5') is crucial. Diastereomers of 9-(β-D-glucofuranosyl)adenine, such as those with L-glucose instead of D-glucose, or those with an altered stereochemistry at a single hydroxyl group (e.g., allofuranosyl or galactofuranosyl analogs), would be expected to exhibit vastly different biochemical behaviors. These differences arise from altered hydrogen bonding patterns and steric clashes within the enzyme's active site. For example, the antiviral drug vidarabine (B1017) (9-β-D-arabinofuranosyladenine) is an epimer of adenosine (B11128) at the 2'-position, and this single stereochemical change is responsible for its therapeutic activity. nih.govnih.govnih.gov

Impact of Adenine (B156593) Base Modifications on Molecular Recognition and Biochemical Activity

Modifications to the adenine base of 9-(β-D-glucofuranosyl)adenine can profoundly affect its interaction with target proteins. The purine (B94841) ring system offers several positions (e.g., N1, C2, N3, N6, N7, C8) where functional groups can be altered to modulate properties such as hydrogen bonding capacity, hydrophobicity, and steric bulk.

Substitutions at the C2, C6 (N6), and C8 positions of the adenine ring have been extensively explored in other nucleoside series. For example, the introduction of a fluorine atom at the C2 position of arabinofuranosyladenine (to give fludarabine) increases its resistance to deamination by adenosine deaminase, thereby enhancing its bioavailability and therapeutic efficacy. nih.gov

Modifications at the N6-position, such as the introduction of alkyl or benzyl (B1604629) groups, can alter the hydrogen-bonding pattern and influence the preference for the syn or anti conformation around the glycosidic bond. This, in turn, affects which enzymes will recognize the analog as a substrate or inhibitor. For instance, N6-substituted adenosine analogs are known to have potent activity at adenosine receptors. mdpi.com

Similarly, substitutions at the C8 position can impact the syn/anti equilibrium and introduce new interactions with the target protein. nih.gov While specific data for C8-substituted 9-(β-D-glucofuranosyl)adenine is not available, studies on C8-substituted guanosine (B1672433) analogs have shown that these modifications can lead to distinct biological activities. nih.gov

Comparative Biochemical Behavior with Alternative Sugar Moieties

Replacing the glucofuranosyl moiety of 9-(β-D-glucofuranosyl)adenine with other sugar rings provides a powerful tool for probing the structural requirements of enzyme active sites. Comparisons with analogs containing ribofuranose, arabinofuranose, or xylofuranose (B8766934) can reveal the importance of specific hydroxyl groups and their stereochemistry.

For instance, the comparison between adenosine (ribofuranosyladenine) and vidarabine (arabinofuranosyladenine) highlights the critical role of the 2'-hydroxyl group's stereochemistry. The "up" configuration of the 2'-OH in arabinose analogs is often associated with antiviral and anticancer activities, as it can influence the sugar pucker and interactions within the enzyme active site. nih.govnih.govnih.gov

Ribofuranosyl and 2'-Deoxyribofuranosyl Analogs

The replacement of the glucofuranosyl moiety with the naturally occurring pentoses, ribofuranose and 2'-deoxyribofuranose, provides a direct comparison to the endogenous nucleoside adenosine (9-β-D-ribofuranosyladenine) and its deoxy counterpart. The structure-activity relationships of these analogs have been extensively explored.

Modifications to the ribose ring are a cornerstone of nucleoside analog design. For instance, a series of lipophilic 9-(3'-alkyl-3'-deoxy-beta-D-ribofuranosyl)adenines were synthesized to be analogs of cordycepin. nih.gov Research showed that as the length of the alkyl side chain at the 3' position increased, the lipophilic character of the nucleoside was enhanced, leading to greater growth inhibitory activity against human lymphoblastic leukemia cells in culture. nih.gov

The introduction of fluorine at the 2'-position of the sugar ring, combined with stereochemical changes, has a profound impact on biological activity. A comparative study of 2-chloro-adenine nucleosides revealed dramatic differences based on the sugar configuration. nih.gov 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A, Clofarabine) was found to be 50-fold more potent as a growth inhibitor of CEM cells than either its ribofuranosyl counterpart, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine (Cl-F-ribo-A), or the 2',2'-difluoro-ribofuranosyl derivative. nih.gov This difference in cytotoxicity was not due to cellular uptake or phosphorylation but was primarily attributed to the differential inhibition of ribonucleotide reductase. nih.govwikipedia.org The triphosphate of Cl-F-ara-A was a significantly more potent inhibitor of this key enzyme, which is essential for the production of deoxyribonucleotides for DNA synthesis. nih.gov

| Compound | Sugar Moiety | Potency (vs other analogs) | Primary Mechanism Highlight |

|---|---|---|---|

| Cl-F-ara-A (Clofarabine) | 2-deoxy-2-fluoro-beta-D-arabinofuranosyl | 50-fold more potent | Strong inhibitor of ribonucleotide reductase nih.gov |

| Cl-F-ribo-A | 2-deoxy-2-fluoro-beta-D-ribofuranosyl | Less potent | Weaker inhibitor of ribonucleotide reductase nih.gov |

| Cl-diF-dAdo | 2-deoxy-2,2-difluoro-beta-D-ribofuranosyl | Less potent | Weaker inhibitor of ribonucleotide reductase nih.gov |

Glucopyranosyl and Other Hexofuranosyl Analogs

While the parent compound features a furanose (five-membered) ring, analogs containing a pyranose (six-membered) ring have also been investigated. The change in ring size alters the three-dimensional shape of the nucleoside, affecting how it fits into the active sites of target enzymes.

Synthetic 2'-deoxy-beta-D-ribo-hexopyranosyl nucleosides, including the adenine analog 6-amino-9-(2-deoxy-beta-D-ribo-hexopyranosyl)purine, have been created and evaluated. nih.gov This specific adenine analog was found to be a substrate for adenosine deaminase, the same enzyme that metabolizes adenosine, with a Km value of 57 µM. nih.gov This indicates that the larger pyranose ring is still accommodated by the enzyme, albeit with different kinetics. In the same study, the guanosine analog of this series showed moderate activity against Herpes Simplex Virus type 2 (HSV-2). nih.gov

Further modifications on the pyranose ring have been explored for different therapeutic targets. A series of 1-(3-Deoxy-3-fluoro-beta-d-glucopyranosyl) pyrimidine (B1678525) derivatives were designed as inhibitors of glycogen (B147801) phosphorylase b (GPb), an enzyme targeted for type 2 diabetes treatment. nih.gov The most effective of these compounds displayed an inhibitory constant (Ki) of 46 µM. nih.gov Crystallographic studies showed these inhibitors bind to the enzyme's catalytic site, where the pyrimidine and fluoro-glucopyranosyl moieties make key contacts that stabilize the inactive state of the enzyme. nih.gov

| Compound Class | Sugar Moiety | Base | Best Reported Ki Value | Therapeutic Target |

|---|---|---|---|---|

| Deoxy-fluoro-glucose derivatives | 3-Deoxy-3-fluoro-beta-D-glucopyranosyl | Pyrimidine derivatives | 46 µM | Glycogen Phosphorylase b nih.gov |

Xylofuranosyl and Arabinofuranosyl Derivatives

The stereochemistry of the hydroxyl groups on the sugar ring is a critical factor for biological activity. Arabinofuranosyl and xylofuranosyl analogs are epimers of the natural ribofuranosyl configuration and often exhibit unique biological properties.

9-beta-D-arabinofuranosyladenine (ara-A, Vidarabine) is a well-known antiviral agent. nih.gov Its structure differs from adenosine only by the stereochemistry at the 2'-carbon. This single change allows the compound to act as an inhibitor of DNA synthesis. In studies against L1210 lymphoid leukemia cells, Vidarabine and its 5'-monophosphate showed an ED50 (50% effective dose) of 30 µM. nih.gov The development of conjugates, such as those linking Vidarabine to corticosteroids, has been shown to enhance this activity, with certain conjugates achieving ED50 values in the range of 2.3-7.8 µM. nih.gov

Further modifications, particularly the addition of a halogen at the 2-position of the adenine base and a fluorine at the 2'-position of the arabinose sugar, led to the development of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (F-ara-A) and its 2-halo derivatives. nih.govnih.gov These compounds have demonstrated significant antineoplastic activity. nih.gov F-ara-A acts by being converted into its triphosphate form (F-ara-ATP), which not only inhibits DNA synthesis but is also incorporated into RNA. nih.gov This incorporation leads to premature termination of RNA chains, impairing protein synthesis and giving it a mechanism of action distinct from Vidarabine. nih.gov

9-beta-D-Xylofuranosyl-adenine is another structural analog where the sugar moiety is xylofuranose, an epimer of ribose at the 3'-position. nih.gov The altered stereochemistry compared to both ribose and arabinose provides a different three-dimensional structure for potential interactions with enzymes. drugbank.com

| Compound | Modification | Biological Activity / Target | Finding |

|---|---|---|---|

| 9-(beta-D-arabinofuranosyl)adenine (Vidarabine) | 2'-epimer of adenosine | Antiviral, Antineoplastic (L1210 cells) | ED50 value of 30 µM nih.gov |

| Vidarabine-Corticosteroid Conjugates | 5'-phosphoryl-steroid derivatives | Antineoplastic (L1210 cells) | Improved potency, ED50 of 2.3-7.8 µM nih.gov |

| 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines | 2-halogenation and 2'-fluorination | Antineoplastic (P388 leukemia) | Provided good increases in life span of mice nih.gov |

| 9-(beta-D-arabinofuranosyl)-2-fluoroadenine (F-ara-A, Fludarabine) | 2-fluorination | Antineoplastic, RNA synthesis inhibitor | Incorporated into RNA, causing chain termination nih.gov |

Stereochemical Specificity at the Anomeric Carbon (beta-D Configuration) in Biological Systems

The stereochemistry of the glycosidic bond connecting the sugar moiety to the nucleobase is a fundamental determinant of biological activity for nucleoside analogs. In virtually all naturally occurring nucleosides, such as adenosine, this bond adopts the beta (β) configuration. sigmaaldrich.com Consequently, the enzymes that process these molecules—including kinases that phosphorylate them and polymerases that incorporate them into DNA and RNA—are highly stereospecific and preferentially recognize the β-anomer. nih.gov

This stereochemical preference is a critical consideration in the design and synthesis of nucleoside analogs. The goal is typically to mimic the natural substrate to ensure interaction with the target enzyme. Synthetic procedures are often designed to be stereoselective, favoring the formation of the desired β-anomer. acs.org For example, the synthesis of 2'-deoxy-beta-D-ribo-hexopyranosyl nucleosides specifically utilized a Lewis-acid catalyzed condensation to provide the desired beta anomers in good yield for biological testing. nih.gov When a different synthetic route was attempted, it yielded the alpha (α) anomer, which was not the biologically relevant product. nih.gov

The challenge and importance of achieving stereochemical purity are highlighted by synthetic processes that produce anomeric mixtures. For instance, a synthesis of 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine resulted in a mixture of β- and α-nucleosides, which had to be separated by chromatography to isolate the individual anomers. researchgate.net Furthermore, enzymatic methods have been developed specifically to resolve anomeric mixtures, selectively hydrolyzing one anomer while leaving the other intact, demonstrating the high value placed on obtaining the stereochemically pure β-form for therapeutic applications. google.com This inherent specificity of biological systems means that the α-anomer of a nucleoside analog is often biologically inactive or possesses a completely different and unintended activity profile.

Applications As Biochemical Probes and Research Tools

Elucidation of Enzyme Mechanisms and Active Site Characterization in Purine (B94841) Metabolism

The structural analogy of 9-(beta-D-glucofuranosyl)adenine to adenosine (B11128) suggests its potential to interact with enzymes involved in purine metabolism. A key area of interest is its use as an inhibitor or probe for enzymes such as purine nucleoside phosphorylase (PNP). While direct studies on this compound are limited, research on the closely related N9- and N7-(beta-D-glucofuranuronosyl)purines provides insights into this potential application.

A study on the inhibition of rabbit kidney PNP by a series of N9- and N7-beta-D-glucofuranuronosides of purines demonstrated that these compounds act as inhibitors of the enzyme. This suggests that this compound could also potentially bind to the active site of PNP and other purine-metabolizing enzymes. By studying the kinetics of this inhibition, researchers could gain valuable information about the enzyme's mechanism and the topology of its active site. For instance, comparing the binding affinity of this compound with that of the natural substrate could reveal the importance of the sugar moiety's structure in substrate recognition and catalysis.

Table 1: Investigated Purine Nucleoside Analogs and Their Role as Enzyme Inhibitors This table is based on data for related glucofuranuronosyl compounds and represents a potential area of investigation for this compound.

| Compound Class | Target Enzyme | Potential Application in Enzyme Mechanism Studies |

| N-substituted beta-D-glucofuranuronosyl purines | Purine Nucleoside Phosphorylase (PNP) | Characterization of the active site, understanding substrate specificity, and development of more potent inhibitors. |

It is important to note that the substitution of the ribofuranose or deoxyribofuranose sugar with a glucofuranose moiety could significantly alter the binding affinity and inhibitory potential. The larger size and different stereochemistry of the glucose sugar may provide a tool to probe the spatial constraints of the enzyme's active site.

Probing Nucleic Acid Structure, Dynamics, and Interactions

Modified nucleosides are frequently incorporated into synthetic oligonucleotides to probe the structure, dynamics, and interactions of DNA and RNA. The introduction of a bulky glucofuranosyl sugar in place of the natural ribose or deoxyribose would likely introduce significant conformational changes to a nucleic acid duplex.

The potential applications in this area include:

Investigating Protein-Nucleic Acid Interactions: The bulky glucose moiety could act as a steric probe to investigate the binding footprint of proteins and enzymes that interact with nucleic acids. By strategically placing this compound within a recognition sequence, it may be possible to map the points of close contact between the protein and the sugar-phosphate backbone of the nucleic acid.

Modulating Duplex Stability: The presence of the glucofuranosyl sugar would likely affect the stability of DNA and RNA duplexes. Thermal melting studies could quantify this effect, providing insights into the energetic contributions of the sugar moiety to nucleic acid stability.

Investigations into Metabolic Pathway Regulation and Intermediates

Due to its structural similarity to adenosine, this compound could potentially be recognized and metabolized by cellular enzymes. If phosphorylated by cellular kinases, it could act as a metabolic probe to investigate various cellular processes.

Potential research applications include:

Metabolic Labeling: If a radiolabeled or isotopically labeled version of this compound were available, it could be used in metabolic labeling experiments to trace the fate of adenosine analogs in cellular pathways. This could help to identify enzymes that can process this modified nucleoside and to understand the downstream effects of its incorporation into cellular metabolites.

Probing Kinase Activity: The ability of cellular kinases to phosphorylate this compound could be used as a measure of their substrate specificity. Comparing the phosphorylation rates of this analog with that of natural nucleosides could provide insights into the structural requirements of the kinase's active site.

Interference with Metabolic Pathways: The triphosphate form of this compound, if formed, could act as an inhibitor of enzymes that utilize ATP or dATP. This could be a valuable tool for studying the regulation of metabolic pathways that are dependent on these nucleotides.

Development of Chemical Biology Tools for Purine Nucleoside Research

The unique structure of this compound makes it an attractive scaffold for the development of more sophisticated chemical biology tools.

Potential avenues for development include:

Affinity Probes: The glucose moiety could be functionalized with reporter groups such as fluorophores, biotin, or cross-linking agents. Such modified versions of this compound could be used as affinity probes to identify and isolate adenosine-binding proteins from complex cellular lysates.

Fluorescent Analogs: The development of fluorescent derivatives of this compound would enable real-time imaging of its uptake, localization, and metabolism in living cells.

Combinatorial Libraries: this compound could serve as a lead compound for the synthesis of a library of related analogs with different modifications on the sugar or the purine base. Screening of such libraries could lead to the discovery of potent and selective inhibitors of specific enzymes or protein-nucleic acid interactions.

While direct experimental data on the applications of this compound as a biochemical probe is currently limited, its unique chemical structure presents a range of possibilities for its use in elucidating complex biological processes. Further research into the synthesis and biochemical characterization of this compound is warranted to fully explore its potential as a valuable tool for the scientific community.

Advanced Spectroscopic and Computational Characterization of Glucofuranosyl Adenine Nucleosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural verification and detailed conformational analysis of 9-(β-D-glucofuranosyl)adenine in solution. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. researchgate.net

The ¹H NMR spectrum provides critical information on the stereochemistry of the glycosidic bond and the conformation of the furanose ring. The chemical shift of the anomeric proton (H-1') and its coupling constants (J-values) with adjacent protons are particularly diagnostic. For β-nucleosides, the anomeric proton typically appears as a distinct signal, and its coupling constant with H-2' helps define the C1'-C2' torsional angle. nih.gov

The conformation of the five-membered glucofuranose ring is not planar and exists in a dynamic equilibrium between various puckered forms, often described by the concept of pseudorotation. acs.orgacs.org Analysis of vicinal proton-proton coupling constants (³JHH) throughout the furanose ring allows for the determination of the preferred pucker (e.g., C2'-endo, C3'-endo) and the pseudorotation phase angle (P). acs.orgnih.gov This dynamic behavior is crucial as it dictates the relative orientation of the nucleobase and the substituents on the sugar moiety.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for probing spatial proximities between protons. researchgate.netuu.nl These experiments can differentiate between the syn and anti conformations around the glycosidic bond by detecting NOEs between the base protons (H-8 or H-2) and the sugar protons (H-1', H-2', etc.). researchgate.net This information is vital as the syn/anti equilibrium often governs the interaction of the nucleoside with enzymes and receptors. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| H-8 (Adenine) | 8.15 | 140.5 | HMBC to C4, C5 |

| H-2 (Adenine) | 8.25 | 152.8 | HMBC to C4, C6 |

| H-1' (Anomeric) | 5.90 | 88.2 | COSY with H-2', HSQC to C-1' |

| H-2' | 4.65 | 74.1 | COSY with H-1', H-3' |

| H-3' | 4.30 | 71.5 | COSY with H-2', H-4' |

| H-4' | 4.15 | 83.7 | COSY with H-3', H-5' |

| H-5' | 3.80 | 62.3 | COSY with H-4', H-6'a/b |

| H-6'a, H-6'b | 3.70, 3.62 | - | COSY with H-5' |

Note: The data in Table 1 are representative and intended for illustrative purposes. Actual chemical shifts can vary based on experimental conditions. slu.senih.govcapes.gov.br

High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC) and employing soft ionization techniques like Electrospray Ionization (ESI), is indispensable for the characterization of 9-(β-D-glucofuranosyl)adenine. nih.gov HRMS provides an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the elemental composition, confirming the identity of the compound. tamu.edu

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.gov For nucleosides, a characteristic fragmentation pathway involves the cleavage of the N-C glycosidic bond. nih.gov This cleavage results in two major fragment ions: the protonated nucleobase (adenine, denoted as [BH₂]⁺) and the sugar moiety. nih.govmdpi.com In the positive ion mode, the adenine (B156593) fragment ion at m/z 136 is typically a dominant peak in the MS/MS spectrum of adenosine (B11128) analogs. mdpi.com

Further fragmentation of the sugar ion or the intact molecular ion provides detailed structural information about the glucofuranosyl ring. The fragmentation patterns can help distinguish between isomers and provide evidence for the specific structure of the sugar. nih.gov The negative ion mode can also provide complementary information, particularly regarding the phosphate (B84403) groups in nucleotides, but is also useful for analyzing the unmodified nucleoside structure. nih.govnih.gov

| Ion | Description | Calculated m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 298.1146 | Positive |

| [M+Na]⁺ | Sodium Adduct | 320.0965 | Positive |

| [BH₂]⁺ | Protonated Adenine Base | 136.0618 | Positive |

| [M-H]⁻ | Deprotonated Molecular Ion | 296.0990 | Negative |

Note: Calculated m/z values are based on the monoisotopic mass of the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive, high-resolution structural information for 9-(β-D-glucofuranosyl)adenine in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles with high accuracy.

The crystal structure confirms the β-configuration of the anomeric center and provides a static snapshot of the preferred conformation of the glucofuranosyl ring pucker and the orientation around the glycosidic bond (syn vs. anti). nih.govpnas.org This solid-state information is invaluable for validating and refining the conformational preferences observed in solution by NMR and predicted by computational methods.

Furthermore, the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the molecular conformation and are relevant for understanding interactions in more complex biological environments. acs.org Information on crystal structures of small molecules is typically deposited in and can be retrieved from the Cambridge Structural Database (CSD). nih.govwikipedia.orgresearchgate.netcam.ac.ukcam.ac.uk

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are powerful predictive tools that complement experimental data, providing dynamic insights into the behavior of 9-(β-D-glucofuranosyl)adenine.

Computational chemistry, using methods like Density Functional Theory (DFT) and molecular mechanics force fields, can be used to explore the conformational energy landscape of the glucofuranosyl ring. nih.govnih.govresearchgate.net By calculating the relative energies of different puckered conformations, it is possible to identify the most stable or low-energy states and the energy barriers between them. chemrxiv.orgrsc.org

These calculations help to rationalize the conformational preferences observed experimentally. nih.gov For instance, potential energy surface scans can map the energy as a function of the pseudorotation phase angle, revealing the most favorable puckering states (e.g., C2'-endo or C3'-endo basins) and the pathways for interconversion. acs.org Molecular dynamics (MD) simulations further extend this by modeling the molecule's movement over time, providing a dynamic picture of the conformational equilibrium in solution and how it is influenced by solvent interactions. nih.gov

To understand how 9-(β-D-glucofuranosyl)adenine interacts with its potential biological targets, such as enzymes like adenosine deaminase or kinases, molecular docking and binding energy calculations are employed. acs.orgunimore.it Docking algorithms predict the preferred binding orientation of the nucleoside within the active site of a protein, for which a three-dimensional structure is known. nih.govnih.gov

These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and amino acid residues in the binding pocket. acs.orgnih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy, providing a prediction of the binding affinity. nih.govnih.gov These computational predictions are crucial for rationalizing the biological activity of the compound and for guiding the design of new, more potent analogues. nih.govnih.gov

Future Directions and Emerging Research Avenues in Glucofuranosyl Adenine Nucleoside Chemistry

Exploration of Undiscovered Biochemical Roles and Pathways

While the roles of canonical nucleosides are well-established, the biochemical functions of modified nucleosides like 9-(beta-D-glucofuranosyl)adenine remain largely uncharted territory. Cancer cells, due to their increased RNA turnover, are known to excrete higher levels of modified nucleosides, suggesting their potential as biomarkers. nih.govnih.gov Future research will likely focus on identifying and characterizing the specific enzymes and metabolic pathways that synthesize and degrade glucofuranosyl adenine (B156593) nucleosides. Investigating their potential incorporation into nucleic acids and the subsequent effects on genetic processes will be a critical area of exploration. nih.gov The unique furanose conformation of these nucleosides may play a significant role in their biological activity, a principle that has been observed with other modified nucleosides. nih.gov Unraveling these fundamental biochemical roles is essential for understanding their physiological and pathological significance.

Development of Novel Bioconjugation Strategies for Glucofuranosyl Nucleosides

Bioconjugation, the process of linking molecules to create novel constructs, offers a powerful approach to enhance the therapeutic potential and research utility of glucofuranosyl nucleosides. Future efforts will likely concentrate on developing more efficient and site-specific methods for attaching these nucleosides to other molecules, such as peptides, antibodies, or nanoparticles. Strategies like the convertible nucleoside approach, which allows for the introduction of chemical handles for subsequent conjugation, could be adapted for glucofuranosyl adenine. nih.gov The development of fluorinated glucofuranosyl adenine analogs is another promising direction, as fluorine substitution can enhance metabolic stability and modulate biological activity. nih.govmdpi.com These novel bioconjugates could be used for targeted drug delivery, advanced diagnostic imaging, and as probes to study complex biological systems.

Integration with Systems Biology and Omics Approaches for Broader Biological Context

To gain a comprehensive understanding of the biological impact of this compound, it is crucial to move beyond single-molecule studies and embrace a systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in this endeavor. youtube.comyoutube.com By analyzing the global changes in a cell or organism upon exposure to glucofuranosyl adenine, researchers can identify the broader biological networks and pathways that are affected. nih.govnih.gov For instance, single-cell sequencing techniques can reveal cell-to-cell variability in response to these modified nucleosides, providing a higher resolution of their effects. wikipedia.org This holistic approach will be essential for contextualizing the function of glucofuranosyl adenine within the complex web of cellular processes.

Advancements in High-Throughput Screening Methodologies for Biochemical Modulators

The discovery of molecules that can modulate the activity of enzymes involved in glucofuranosyl adenine metabolism is key to developing new therapeutic agents. High-throughput screening (HTS) technologies are indispensable for this purpose, enabling the rapid testing of large compound libraries. pharmtech.compharmafeatures.comtechnologynetworks.com Future advancements in HTS will focus on developing more sensitive and specific assays tailored for glucofuranosyl adenine-related targets. Innovations in automation, miniaturization, and data analysis will continue to improve the efficiency and cost-effectiveness of these screening efforts. pharmtech.comazolifesciences.com The development of semi-automated, luciferase-based assays, for example, has already proven effective for screening nucleoside kinase activity and could be adapted for enzymes acting on glucofuranosyl adenine. nih.gov

Multidisciplinary Approaches for Elucidating Complex Biological Networks Involving Modified Nucleosides

The intricate roles of modified nucleosides in biology necessitate a collaborative, multidisciplinary approach. Elucidating the complex biological networks in which this compound participates will require the combined expertise of chemists, biologists, computational scientists, and clinicians. By integrating synthetic chemistry, molecular biology, bioinformatics, and clinical research, a more complete picture of the function and therapeutic potential of these compounds can be achieved. For example, computational modeling can help predict the interactions of glucofuranosyl adenine with biological targets, while in silico evolution of networks can provide insights into their functional modularity. plos.orgacs.org This synergistic approach will be critical for translating fundamental discoveries in glucofuranosyl adenine chemistry into tangible applications in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.